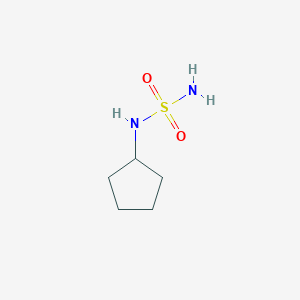

2-(Pyrrolidin-1-yl)ethane-1-thiol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives is well-documented in the literature. For instance, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones with high yields . Similarly, conducting polymers based on pyrrole derivatives were synthesized by chemical and electrochemical polymerization . These methods could potentially be adapted for the synthesis of "2-(Pyrrolidin-1-yl)ethane-1-thiol" by incorporating the appropriate thiol functionality into the pyrrolidine ring.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, as demonstrated by the single crystal X-ray diffraction study of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . The importance of intramolecular hydrogen bonding in determining the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species has also been highlighted . These findings suggest that the molecular structure of "2-(Pyrrolidin-1-yl)ethane-1-thiol" would likely be influenced by similar intramolecular interactions.

Chemical Reactions Analysis

Thiols are known to undergo oxidation reactions to form disulfides. A metal-free mild oxidation of thiols to disulfides in an aqueous medium has been reported, which proceeds through the formation of an organosulfur radical . This reaction could be relevant to the chemical behavior of "2-(Pyrrolidin-1-yl)ethane-1-thiol" in the presence of oxidizing agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and thiol derivatives can vary widely. For example, polymers with N-substituted benzene rings with electron-donating substituents showed higher electrical conductivity than those with electron-withdrawing substituents . The thermal stability of these polymers was also noted to be good up to 400°C . The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is a critical property for understanding the compound's behavior in different pH environments . These properties would be important considerations in the analysis of "2-(Pyrrolidin-1-yl)ethane-1-thiol."

Applications De Recherche Scientifique

Pyrrolidinone derivatives, which are related to the structure of “2-(Pyrrolidin-1-yl)ethane-1-thiol”, have been extensively studied and found to have various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, and anti-HCV activity . They are considered versatile lead compounds for designing powerful bioactive agents .

-

Drug Discovery

- Pyrrolidine, a related structure to “2-(Pyrrolidin-1-yl)ethane-1-thiol”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date .

- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Synthesis of Alkaloids and Unusual β-amino Acids

-

Development of Bioactive Agents

-

Antimicrobial Activity

Propriétés

IUPAC Name |

2-pyrrolidin-1-ylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c8-6-5-7-3-1-2-4-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOXVWJOCNVDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611153 | |

| Record name | 2-(Pyrrolidin-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-yl)ethane-1-thiol | |

CAS RN |

42302-16-9 | |

| Record name | 2-(Pyrrolidin-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)

![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)